3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid

Übersicht

Beschreibung

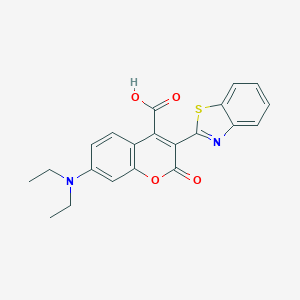

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is a coumarin derivative distinguished by its unique substituents: a benzothiazole group at position 3, a diethylamino group at position 7, and a carboxylic acid moiety at position 4. Its computed molecular weight is 394.099 g/mol, with an experimental LogP of 4.61 and solubility in dimethyl sulfoxide (DMSO) . This compound has been utilized as an internal reference (IR) in UV-Vis spectroscopy for monitoring microreactor sample collection, owing to its absorption maximum (λmax) at 458 nm and non-interference in the 235–350 nm range . Its benzothiazole and amino groups ensure minimal interference with oximation chemistry in VOC capture applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Coumarin Core Synthesis: The coumarin core is formed by the condensation of salicylaldehyde with a β-ketoester in the presence of a base, such as piperidine or pyridine.

Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where a suitable diethylamine derivative reacts with the coumarin core.

Carboxylation: The final step involves the carboxylation of the coumarin derivative to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzothiazole moiety, resulting in the formation of dihydrobenzothiazole derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and coumarin rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole and coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.

Biology: Employed in biological imaging and as a marker for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Fluorescent Properties: The compound’s fluorescence is due to the conjugated π-electron system in the coumarin core, which absorbs and emits light at specific wavelengths.

Biological Activity: The benzothiazole and diethylamino groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences

The compound is compared to three analogs:

- BC15 : 2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide (acetamide substituent at position 7) .

- TC : Hemicyanine-based benzothiazole-coumarin dye (unspecified substituents) .

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | LogP | Solubility |

|---|---|---|---|---|---|

| Target Compound | 3-Benzothiazolyl, 7-diethylamino, 4-COOH | Carboxylic acid, benzothiazole, amine | 394.099 | 4.61 | DMSO |

| Coumarin 6 (C6/BC6) | 3-Benzothiazolyl, 7-diethylamino | Benzothiazole, amine | ~349* | N/A | Ethanol, DMSO |

| BC15 | 3-Benzothiazolyl, 7-Oxy-acetamide | Acetamide, benzothiazole | N/A | N/A | DMSO |

| TC (Hemicyanine derivative) | Unspecified benzothiazole-coumarin hybrid | Hemicyanine, benzothiazole | N/A | N/A | DMSO |

*Estimated based on structural difference (absence of COOH group).

Physicochemical Properties

- LogP and Solubility: The target compound’s LogP (4.61) reflects moderate hydrophobicity, likely due to the diethylamino group counteracting the carboxylic acid’s polarity. Coumarin 6, lacking the carboxylic acid, is more hydrophobic (higher LogP inferred) and soluble in ethanol and DMSO .

- Molecular Weight : The carboxylic acid group increases the target’s molecular weight (~45 g/mol) compared to Coumarin 6.

Spectral and Functional Properties

Table 2: Spectral and Application Comparison

*Typical emission range for Coumarin 6 analogs.

- Coumarin 6 : Employed as a fluorescence probe at 5–50 µM in micellar systems, leveraging its benzothiazole-amine structure for environmental sensitivity .

- BC15 and TC : Differing substituents (e.g., acetamide in BC15) tailor these dyes for specific staining applications, though exact spectral data are unavailable in the provided evidence .

Key Research Findings

Microreactor Monitoring: The target compound’s carboxylic acid allows covalent bonding to microreactor surfaces, enhancing reproducibility in VOC analysis . Its UV-Vis profile ensures reliable normalization without interfering with oximation reactions .

Fluorescence Efficiency : Coumarin 6’s lack of a carboxylic acid group simplifies its use in hydrophobic environments (e.g., micelles), where its emission is responsive to microenvironmental changes .

Concentration Requirements : BC15 is effective at 1 mM, suggesting lower fluorescence efficiency compared to Coumarin 6 (50 µM) and the target compound (0.0001 mM) .

Biologische Aktivität

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid, often referred to as a coumarin derivative, has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and fluorescent imaging. This article provides a comprehensive overview of its biological activities, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a benzothiazole moiety with a diethylamino group attached to a coumarin backbone. Its molecular formula is , and it has a molecular weight of approximately 293.35 g/mol . The presence of electron-donating and electron-withdrawing groups in its structure contributes to its photophysical properties, making it suitable for various applications in fluorescence-based assays.

Research indicates that coumarin derivatives, including this compound, exhibit significant antitumor activity through multiple mechanisms:

- Microtubule Inhibition : The compound acts as a microtubule destabilizer, which is critical for cell division. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells .

- Apoptotic Pathways : It triggers apoptotic cell death via caspase-dependent pathways, influencing the expression of Bcl-2 family proteins .

- Multidrug Resistance : Notably, this compound has shown efficacy against multidrug-resistant (MDR) cancer cells, indicating its potential as an alternative therapeutic agent in oncology .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines with IC50 values ranging from 44.8 nM to 475.2 nM for cancer cells compared to 7.9 µM for normal fibroblasts .

- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells, showcasing its potential as a therapeutic agent against cancers that exhibit drug resistance .

Fluorescent Properties

The compound also serves as a fluorescent probe due to its structural characteristics:

- Fluorescence Sensitivity : Its high fluorescence sensitivity makes it suitable for use in biological imaging and as a fluorescent reagent in various assays .

- Applications in Diagnostics : The fluorescence properties have been leveraged for detecting specific biomolecules and cellular components, facilitating advancements in diagnostic technologies .

Data Summary

| Activity | IC50 (nM) | Cell Type | Mechanism |

|---|---|---|---|

| Anticancer | 44.8 - 475.2 | Multidrug-resistant cancer | Microtubule destabilization |

| Normal Fibroblast | 7900 | Human fibroblast | Lower sensitivity compared to cancer cells |

| Fluorescence Assay | N/A | Various biological samples | High sensitivity for detection |

Case Studies

- Microtubule Inhibition Study : A study published in Cancer Research demonstrated that the compound effectively induced G2/M phase arrest in human cancer cell lines while sparing normal fibroblasts from significant cytotoxicity .

- Fluorescent Imaging Application : Another study explored the use of this compound as a fluorescent probe for live-cell imaging, showing promising results in tracking cellular processes due to its favorable photophysical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Pechmann condensation. For example, phenols react with β-keto esters or dicarboxylic acids (e.g., acetone dicarboxylic acid) under acidic conditions to form coumarin derivatives . Electron-donating substituents on phenols enhance yields, as demonstrated in coumarin-4-acetic acid syntheses (e.g., 7-methylcoumarin-4-acetic acid achieved 72% yield with H₂SO₄ catalysis) . Key variables include acid strength, temperature (optimized at 80–100°C), and solvent polarity. Characterization via melting points and HPLC is critical to confirm purity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in coumarin derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The benzothiazole moiety shows distinct aromatic proton signals at δ 7.5–8.5 ppm, while the diethylamino group exhibits a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (N-CH₂) .

- FTIR : The carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and benzothiazole ring (C=N stretch at ~1600 cm⁻¹) confirm functionalization .

- Mass Spectrometry : Monoisotopic mass (350.1089 Da) and fragmentation patterns validate the molecular formula (C₂₀H₁₈N₂O₂S) .

Q. What theoretical frameworks guide the study of fluorescence properties in benzothiazole-coumarin hybrids?

- Methodological Answer : The compound’s fluorescence arises from intramolecular charge transfer (ICT) between the electron-donating diethylamino group and electron-withdrawing benzothiazole-carboxylic acid system. Density Functional Theory (DFT) calculations optimize geometry and predict excitation/emission wavelengths . Solvatochromic studies in varying polar solvents (e.g., ethanol vs. DMSO) quantify ICT efficiency .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for high-purity 3-(2-benzothiazolyl)coumarin derivatives?

- Methodological Answer : A 2³ factorial design evaluates three factors: acid concentration (H₂SO₄), reaction time, and temperature. For example, a study on coumarin-4-acetic acid synthesis found that high acid concentration (95% H₂SO₄) and 90°C for 6 hours maximized yield (85%) while minimizing byproducts . Response surface methodology (RSM) further refines multi-variable interactions .

Q. What mechanisms explain contradictory fluorescence quenching data in different pH environments?

- Methodological Answer : Protonation of the carboxylic acid group at low pH (≤3) disrupts ICT, reducing fluorescence intensity. At high pH (≥10), deprotonation stabilizes the excited state, enhancing emission. Conflicting literature reports may arise from incomplete pH control or solvent impurities. Validate using buffered solutions (pH 2–12) and fluorimetry with λₑₓ = 365 nm .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the compound’s photophysical behavior?

- Methodological Answer : COMSOL integrates quantum chemical calculations (e.g., TD-DFT) with finite element analysis to simulate fluorescence decay kinetics and solvent effects. For instance, AI predicts optimal solvent mixtures for maximum quantum yield (e.g., acetonitrile:water = 7:3) . Autonomous laboratories then experimentally validate these predictions .

Q. What strategies address discrepancies in reported antimicrobial activity of structurally similar coumarins?

- Methodological Answer :

- Structural Analog Comparison : Compare MIC values of 3-(2-benzothiazolyl)coumarin against 7-amino-4-methylcoumarin derivatives (e.g., 7-amino-4-methylcoumarin showed MIC = 32 µg/mL against S. aureus) .

- Bioassay Standardization : Use CLSI guidelines for broth microdilution assays to minimize variability in inoculum size or incubation time .

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-3-23(4-2)12-9-10-13-15(11-12)27-21(26)18(17(13)20(24)25)19-22-14-7-5-6-8-16(14)28-19/h5-11H,3-4H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVYACOYVMNCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391809 | |

| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136997-14-3 | |

| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.